Trihexyphenidyl hydrochloride
Overview
Description
Trihexyphenidyl hydrochloride is a synthetic, substituted piperidine with parasympatholytic activity used mostly in Parkinson’s disease . It is used alone or together with other medicines (e.g., levodopa) to treat Parkinson’s disease. By improving muscle control and reducing stiffness, this medicine allows more normal movements of the body as the disease symptoms are reduced .
Synthesis Analysis
The absolute configuration of the more active (-)-enantiomer of the anticholinergic trihexyphenidyl hydrochloride has been established as ® by syntheses of (S)- (+)-procyclidine hydrochloride . The development and validation of Trihexyphenidyl Hydrochloride was carried out by Ion pair extraction method .Molecular Structure Analysis
The salt, obtained from a racemic solution, was found to crystallize in the chiral P21212 space group . This indicates that the polycrystalline powders consist of an equivalent mixture of R and S enantiomers, forming a racemic conglomerate .Chemical Reactions Analysis
The development and validation of Trihexyphenidyl Hydrochloride was carried out by Ion pair extraction method . The estimation was measured at 410 nm . The Beer’s Law was linear in the concentration range of 2µg/ml to 18 µg/ml at 410 nm .Physical And Chemical Properties Analysis
Trihexyphenidyl hydrochloride is a white powder, soluble in chloroform and methanol, sparingly soluble in methylene chloride and slightly soluble in water . Its molecular formula is C20H31NOxHCl and molar mass is 337.9 g mol .Scientific Research Applications
Parkinson's Disease Treatment : Trihexyphenidyl hydrochloride is used in Parkinson's disease, balancing cholinergic and dopaminergic activity in the basal ganglia, which leads to improvement of symptoms like rigidity and tremor (Definitions, 2020). Its effectiveness in Parkinson's disease has been confirmed in clinical evaluations (Doshay & Constable, 1949, JAMA).
Psychotoxic Effects : Trihexyphenidyl hydrochloride was the first synthetic antispasmodic drug for Parkinsonism, with a range of psychotoxic effects documented, including memory impairment (Stephens, 1967, British Journal of Psychiatry).
Chronic Schizophrenia Treatment : In a study, a schizophrenic patient treated with trihexyphenidyl hydrochloride developed sinus bradycardia, indicating a specific reaction to this drug (Blumensohn et al., 1986, Annals of Pharmacotherapy).
Analysis in Pharmaceutical and Biological Matrices : Trihexyphenidyl hydrochloride's analysis in pharmaceutical and biological samples has been improved through a novel carbon paste electrode, demonstrating high selectivity and reproducibility (Radić et al., 2021, Sensors (Basel, Switzerland)).
Combination Therapy with Levodopa : A study found that combining trihexyphenidyl hydrochloride with levodopa offered no specific value for controlling major features of Parkinson's disease compared to placebo (Martin et al., 1974, Neurology).
Chorea Induction in Focal Dystonia Treatment : Chorea was induced by trihexyphenidyl during the treatment of patients with focal or segmental dystonia, suggesting a dose-related response (Nomoto et al., 1987, Movement Disorders).
Variant Angina Management : A patient with severe variant angina, refractory to conventional treatment, became symptom-free when treated with trihexyphenidyl hydrochloride, although it should be used with caution (Joy et al., 1985, British Heart Journal).
Potential for Abuse : Trihexyphenidyl hydrochloride has been reported to cause euphoria and has potential for abuse among psychiatric patients (Kaminer et al., 1982, British Journal of Psychiatry).
Safety And Hazards
Trihexyphenidyl hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause serious side effects such as blurred vision, tunnel vision, eye pain, or seeing halos around lights; hot and dry skin, or a lack of sweating even if you feel hot; rapid or jerky repetitive involuntary movement; severe constipation; painful or difficult urination; unusual thoughts or behavior; confusion, memory problems .
properties
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJJTJNXAKQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-11-6 (Parent) | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045802 | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Trihexyphenidyl hydrochloride | |
CAS RN |
52-49-3 | |
Record name | (±)-Trihexyphenidyl hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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